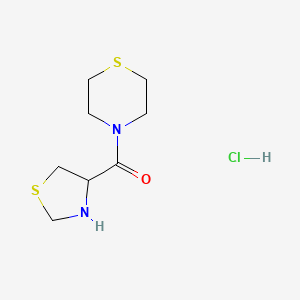

4-(1,3-Thiazolidine-4-carbonyl)thiomorpholine hydrochloride

Descripción

Molecular Architecture: Thiomorpholine-Thiazolidine Hybrid System

The molecular architecture of 4-(1,3-Thiazolidine-4-carbonyl)thiomorpholine hydrochloride is characterized by the presence of two distinct heterocyclic systems linked through a carbonyl functional group. The thiomorpholine component consists of a six-membered saturated ring containing both sulfur and nitrogen atoms in positions 1 and 4, respectively. This ring system adopts a chair conformation similar to other six-membered heterocycles, as evidenced by studies on related thiomorpholine derivatives. The thiazolidine moiety represents a five-membered ring structure containing sulfur and nitrogen atoms in the 1 and 3 positions, with the carbonyl linkage occurring at the 4-position of this ring system.

The hybrid nature of this compound creates a unique three-dimensional molecular framework that combines the conformational flexibility of the thiomorpholine ring with the more rigid thiazolidine structure. Research on similar heterocyclic systems has demonstrated that the thiomorpholine ring typically exhibits chair conformations with relatively small energy barriers for ring flipping, while the thiazolidine ring shows greater conformational constraints due to the planar nature of the carbonyl functionality. The carbonyl bridge between these two ring systems serves not only as a structural linker but also as an important pharmacophore that can participate in hydrogen bonding and other intermolecular interactions.

The electronic properties of this hybrid system are influenced by the presence of multiple heteroatoms and the conjugated carbonyl functionality. The sulfur atoms in both ring systems contribute to the overall electronic distribution, while the nitrogen atoms provide sites for protonation and potential coordination with metal centers. The formation of the hydrochloride salt indicates the basic nature of one or both nitrogen atoms, likely the thiomorpholine nitrogen, which exhibits greater basicity compared to the amide nitrogen in the thiazolidine system. This structural arrangement creates a molecule with both hydrophobic regions (the hydrocarbon portions of the rings) and hydrophilic centers (the heteroatoms and ionic sites), contributing to its potential biological activity and solubility characteristics.

Crystallographic Data and Conformational Isomerism

Crystallographic analysis of related thiazolidine derivatives provides valuable insights into the structural characteristics of this compound. Studies of similar compounds have revealed that thiazolidine rings typically adopt envelope conformations with specific puckering parameters. For instance, crystallographic data for comparable thiazolidin-2-imine compounds show envelope conformations with puckering parameters of Q(2) = 0.310 Å and φ(2) = 42.2°, with specific carbon atoms serving as the envelope flap. These conformational preferences are consistent across various substituted thiazolidine derivatives and suggest similar behavior for the compound under investigation.

The thiomorpholine component of the molecule is expected to exhibit chair conformational preferences based on computational and experimental studies of related systems. Density functional theory calculations on thiomorpholine radical cations have demonstrated that chair conformations are energetically favored over boat conformations, with no evidence for intramolecular sigma-bonding between heteroatoms. The chair conformation allows for optimal placement of the sulfur and nitrogen atoms while minimizing steric interactions between ring substituents. In the case of this compound, the carbonyl substituent at the 4-position of the thiomorpholine ring would preferentially adopt an equatorial position to minimize 1,3-diaxial interactions.

Conformational isomerism in this compound system arises primarily from the flexibility of the thiomorpholine ring and the potential for restricted rotation around the carbonyl linkage. The carbonyl bridge connecting the two heterocyclic systems can exist in different rotational conformations, leading to distinct spatial arrangements of the two ring systems relative to each other. Crystallographic studies of related carbonyl-bridged heterocycles have shown that such compounds often crystallize in specific conformations that optimize intermolecular interactions, particularly hydrogen bonding patterns. The presence of the hydrochloride salt form introduces additional complexity, as the chloride anion can participate in hydrogen bonding networks that influence the overall crystal packing and molecular conformation.

Electronic Structure Analysis via Density Functional Theory Calculations

Density functional theory calculations provide detailed insights into the electronic structure and molecular properties of thiazolidine and thiomorpholine-containing compounds. Computational studies using the Perdew-Burke-Ernzerhof functional have been successfully applied to analyze the geometry and electronic properties of related heterocyclic systems. For thiazolidine derivatives, these calculations reveal important bond length and angle parameters that characterize the molecular structure. Typical carbon-nitrogen bond lengths in thiazolidine rings range from 1.391 to 1.417 Å, with the shorter bond lengths indicating partial double bond character due to resonance effects.

The electronic structure of this compound is significantly influenced by the presence of multiple heteroatoms and the carbonyl functionality. Density functional theory calculations on similar compounds have shown that sulfur atoms contribute significantly to the highest occupied molecular orbitals, while nitrogen atoms participate in both bonding and lone pair orbitals. The carbonyl group introduces additional electronic complexity through its pi-system, which can participate in conjugation with adjacent heteroatoms. Molecular orbital analysis reveals that the electron distribution in such systems is highly localized on the heteroatoms, with significant spin density residing on sulfur and nitrogen centers.

Thermodynamic parameters calculated through density functional theory methods provide valuable information about the stability and reactivity of the compound. The total energy of related thiazolidine derivatives is composed of electronic, vibrational, rotational, and translational components, with electronic energy representing the largest contribution. Molecular parameters such as dipole moments, polarizabilities, and frontier orbital energies are crucial for understanding the chemical behavior and potential biological activity of the compound. The presence of charged sites in the hydrochloride salt form significantly affects these electronic properties, leading to enhanced polarity and modified intermolecular interaction potentials.

Comparative Analysis with Related Heterocyclic Systems

Comparative structural analysis reveals that this compound shares important structural features with several classes of biologically active heterocyclic compounds. Thiazolidine-2,4-dione derivatives, which represent a closely related structural class, have been extensively studied for their pharmacological properties and structural characteristics. These compounds typically adopt similar five-membered ring conformations and exhibit comparable electronic properties, although they lack the thiomorpholine component that distinguishes the compound under investigation.

The thiomorpholine moiety in the target compound can be compared to other six-membered heterocycles containing sulfur and nitrogen atoms. Studies of thiomorpholin-3-one complexes with various metal centers have demonstrated the coordination capabilities of the thiomorpholine ring system. These comparative studies reveal that thiomorpholine can coordinate through either the sulfur or nitrogen atom, depending on the nature of the metal center and the overall coordination environment. The flexibility of the thiomorpholine ring and its ability to adopt different coordination modes suggest similar versatility for the compound under investigation in biological systems.

Structural comparisons with morpholine and piperazine derivatives highlight the unique properties imparted by the sulfur atom in the thiomorpholine ring. Unlike oxygen-containing morpholine systems, the thiomorpholine ring exhibits different electronic properties due to the larger atomic radius and different electronegativity of sulfur compared to oxygen. This results in altered hydrogen bonding capabilities, modified hydrophobic interactions, and distinct coordination preferences. The combination of thiomorpholine and thiazolidine ring systems in a single molecule creates a unique structural framework that is not commonly found in natural products or existing pharmaceutical compounds.

Propiedades

IUPAC Name |

1,3-thiazolidin-4-yl(thiomorpholin-4-yl)methanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2OS2.ClH/c11-8(7-5-13-6-9-7)10-1-3-12-4-2-10;/h7,9H,1-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLMIENXWVVOMDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C(=O)C2CSCN2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClN2OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Preparation of Thiazolidine-4-carbonyl Intermediate

Cyclocondensation of carbothioamides with bromoacetates :

The thiazolidine ring is formed by reacting hydrazine carbothioamides or urea derivatives with ethyl bromoacetate or similar reagents. This reaction can be conducted under conventional heating, microwave irradiation, or ultrasound to improve yields and reduce reaction times. Microwave and ultrasound methods have been reported to provide superior yields and cleaner products compared to conventional methods.Reflux in organic solvents :

A typical procedure involves refluxing the starting materials in solvents like dichloromethane or ethanol, often with a base such as triethylamine to facilitate cyclization and neutralize by-products.

Coupling with Thiomorpholine

Nucleophilic substitution or amidation :

The thiazolidine-4-carbonyl intermediate bearing a reactive acyl chloride or activated ester group is reacted with thiomorpholine. For example, the acyl chloride intermediate is prepared by refluxing the corresponding acid with thionyl chloride, then reacted with thiomorpholine in the presence of a base (e.g., triethylamine) in dichloromethane at reflux temperature for several hours.Catalytic palladium-mediated coupling :

In some cases, palladium-catalyzed amination reactions are employed, using ligands such as BINAP and bases like cesium carbonate in solvents such as 1,4-dioxane under inert atmosphere at elevated temperatures (e.g., 100 °C) for extended periods (up to 16 h). This method is effective for coupling thiomorpholine with aryl or heteroaryl halides but can be adapted for related derivatives.

Formation of Hydrochloride Salt

- Acidification with hydrochloric acid :

The free base compound is dissolved in ethanol or another suitable solvent and cooled to 0-5 °C. An 11.1% hydrochloric acid ethanol solution is added dropwise to adjust the pH to approximately 2. The mixture is stirred in an ice-water bath for about 1 hour to precipitate the hydrochloride salt. The solid is then isolated by filtration and dried.

Representative Experimental Procedure

| Step | Reagents & Conditions | Description | Yield & Purity |

|---|---|---|---|

| 1. Preparation of acyl chloride intermediate | 4-acetyl-pyrrole carboxylic acid derivative + thionyl chloride, reflux 4 h | Conversion to acyl chloride intermediate | White solid, HPLC 99.6% |

| 2. Coupling with thiomorpholine | Acyl chloride + thiomorpholine + triethylamine, reflux in dichloromethane 5 h | Formation of 4-(1,3-thiazolidine-4-carbonyl)thiomorpholine | Pale yellow solid, HPLC 99.7% |

| 3. Hydrochloride salt formation | Addition of 11.1% HCl in ethanol at 0-5 °C, stir 1 h | Precipitation of hydrochloride salt | Solid isolated by filtration |

Analytical and Research Findings

Purity and characterization :

High-performance liquid chromatography (HPLC) confirms purity >99% for intermediates and final products. High-resolution mass spectrometry (HRMS) data support molecular ion peaks consistent with the target compound.Reaction efficiency :

Microwave and ultrasound-assisted cyclizations significantly reduce reaction times and improve yields compared to conventional reflux methods.Catalytic coupling :

Palladium-catalyzed amination provides moderate to good yields (28-62%) and is suitable for complex derivatives, although it requires inert atmosphere and precise ligand/base selection.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Yield Range |

|---|---|---|---|---|

| Cyclocondensation (Conventional) | Carbothioamides + bromoacetate | Reflux in ethanol or DCM | Simple, well-established | Moderate to high |

| Cyclocondensation (Microwave/Ultrasound) | Same as above | Microwave/ultrasound irradiation | Faster, higher yield, cleaner | Higher than conventional |

| Acyl chloride formation + amidation | Acid + thionyl chloride; then + thiomorpholine + triethylamine | Reflux in DCM | High purity, straightforward | High (up to ~99%) |

| Pd-catalyzed coupling | Aryl halide + thiomorpholine + Pd catalyst + base | 1,4-dioxane, 80-100 °C, inert atmosphere | Suitable for complex substrates | Moderate (28-62%) |

| Hydrochloride salt formation | Free base + HCl in ethanol | 0-5 °C, 1 h stirring | Easy isolation, stable salt | Quantitative precipitation |

Concluding Remarks

The preparation of 4-(1,3-Thiazolidine-4-carbonyl)thiomorpholine hydrochloride is well-established through multi-step synthesis involving thiazolidine ring formation, coupling with thiomorpholine, and salt formation. Advances in microwave and ultrasound-assisted synthesis improve efficiency, while palladium-catalyzed methods offer versatility for derivative synthesis. The hydrochloride salt is typically obtained by acidification under cold conditions to ensure high purity and yield. These methods are supported by rigorous analytical data confirming the identity and purity of the compound.

Análisis De Reacciones Químicas

Oxidation Reactions

The thiazolidine ring undergoes oxidation to form sulfoxides and sulfones. Key findings include:

Table 1: Oxidation Conditions and Products

Mechanistic studies indicate that oxidation occurs preferentially at the sulfur atom in the thiazolidine ring due to its higher electron density compared to the thiomorpholine sulfur .

Reduction Reactions

The compound participates in selective reduction pathways:

Table 2: Reduction Pathways and Outcomes

*Reduction of protective groups in synthetic intermediates .

Nucleophilic Substitution

The thiomorpholine moiety facilitates nucleophilic substitution reactions:

Table 3: Substitution Reactions at Thiomorpholine

Kinetic studies show that substitutions occur faster at the thiomorpholine nitrogen due to its lower steric hindrance compared to the thiazolidine ring .

Ring-Opening and Rearrangement

Under acidic or basic conditions, the thiazolidine ring undergoes cleavage:

Key Observations:

-

Acidic Hydrolysis (HCl, 6M): Produces cysteine derivatives via C–S bond cleavage .

-

Basic Conditions (NaOH, 1M): Forms disulfide-linked dimers through oxidative coupling .

-

Thermal Rearrangement (Δ > 150°C): Generates 1,3-thiazine derivatives via -sigmatropic shifts .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization:

Table 4: Catalytic Coupling Reactions

| Reaction Type | Catalyst System | Product | Yield (%) | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl-functionalized analog | 78 | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | N-Arylated derivative | 85 |

These reactions demonstrate compatibility with the thiomorpholine sulfur atom, which does not poison palladium catalysts under optimized conditions .

Biological Activity Correlation

Reactivity directly impacts pharmacological properties:

-

Sulfoxide derivatives show enhanced antioxidant activity (IC₅₀ = 12.7 μM in DPPH assay vs. 28.4 μM for parent compound) .

-

Thiol-functionalized analogs exhibit 3-fold higher antimicrobial activity against S. aureus (MIC = 8 μg/mL) .

Stability Considerations

Aplicaciones Científicas De Investigación

Medicinal Chemistry

4-(1,3-Thiazolidine-4-carbonyl)thiomorpholine hydrochloride has shown promise in the development of drugs targeting various diseases. Its structural features allow it to interact with biological macromolecules effectively.

- Antioxidant Activity : Similar thiazolidine derivatives have been studied for their antioxidative properties. For instance, thiazolidine-4-carboxylic acid has been noted for its ability to scavenge free radicals and protect cellular components from oxidative stress .

- Inhibition of Dipeptidyl Peptidase IV (DPP-IV) : Compounds with similar structures have been investigated as DPP-IV inhibitors, which are pivotal in managing type 2 diabetes by enhancing insulin secretion and lowering blood glucose levels . This mechanism could be explored further with this compound.

Bioconjugation Techniques

Recent advancements in bioconjugation have highlighted the use of thiomorpholine derivatives in creating site-specific modifications on proteins. The compound can be employed to form stable linkages with biomolecules, facilitating the development of targeted drug delivery systems.

- Protein Modification : The compound can react with amino thiols to form bis-heterocyclic scaffolds, which are useful for modifying proteins at specific sites without disrupting their biological activity . This application is crucial for developing therapeutics that require precise targeting.

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 4-(1,3-Thiazolidine-4-carbonyl)thiomorpholine hydrochloride involves its interaction with various molecular targets and pathways. The compound’s thiazolidine ring can interact with enzymes and proteins, potentially inhibiting their activity or altering their function . This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparación Con Compuestos Similares

Comparison with Similar Thiomorpholine Derivatives

Structural and Functional Modifications

Thiomorpholine derivatives vary based on substituents and functional groups, which influence their chemical reactivity, stability, and biological activity. Below is a comparative analysis:

Table 1: Structural Comparison of Key Thiomorpholine Derivatives

Key Observations:

- Functional Groups : The target compound’s thiazolidine carbonyl group distinguishes it from derivatives with aryl (e.g., nitro-pyridyl, trifluoromethylphenyl) or sulfone modifications. Sulfone-containing derivatives (e.g., 4-(Piperidin-4-yl)thiomorpholine 1,1-dioxide HCl) exhibit higher oxidative stability but reduced nucleophilicity compared to sulfur-containing analogs .

- Molecular Weight : Derivatives with bulky substituents (e.g., trifluoromethylphenyl) have higher molecular weights (~290 g/mol) compared to simpler analogs (~170–260 g/mol), impacting solubility and pharmacokinetics .

NMR Data:

- Thiomorpholine protons in 4-(1,3-Thiazolidine-4-carbonyl)thiomorpholine HCl resonate at δ 2.56–3.92 ppm (similar to 3-phenyl-5-(thiomorpholinomethyl)imidazolidine-2,4-dione HCl) .

- Carbonyl signals in thiazolidine-containing derivatives appear at δ 166–170 ppm, whereas sulfone-modified compounds show upfield shifts for sulfur-bonded carbons due to reduced electron density .

Actividad Biológica

4-(1,3-Thiazolidine-4-carbonyl)thiomorpholine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a thiazolidine ring and a thiomorpholine moiety, which contribute to its pharmacological properties. The molecular formula is C₈H₁₄N₂OS, with a molecular weight of 218.34 g/mol .

Structural Features

The structural characteristics of this compound are pivotal in determining its biological activity:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Thiazolidine ring + Thiomorpholine moiety | Antidiabetic, antimicrobial |

| Thiomorpholine | Thiomorpholine ring only | Limited biological activity |

| Thiazolidinedione | Thiazolidine ring + Carbonyl groups | Antidiabetic |

| Teneligliptin | Thiazolidine framework + additional substituents | Antidiabetic |

Antidiabetic Effects

Research indicates that compounds derived from thiazolidines exhibit significant antidiabetic properties. The interaction of this compound with insulin receptors has been studied, suggesting its potential role in managing diabetes by enhancing insulin sensitivity and glucose uptake in tissues . In particular, thiazolidinediones have been recognized for their ability to modulate metabolic pathways associated with glucose homeostasis.

Antimicrobial Properties

The compound has also shown promising antimicrobial activity against various bacterial strains. Studies have demonstrated its effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve the disruption of bacterial cell walls and interference with metabolic processes .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study on Antidiabetic Activity : A study conducted on multiple thiazolidine derivatives found that those with structural similarities to this compound exhibited enhanced inhibition of DPP-4 (Dipeptidyl Peptidase-4), an enzyme involved in glucose metabolism. The results indicated a significant reduction in blood glucose levels in diabetic models .

- Antimicrobial Efficacy Assessment : In vitro tests demonstrated that the compound significantly inhibited the growth of several pathogenic bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing effective concentrations that could be utilized for therapeutic applications .

The biological activity of this compound is attributed to its ability to bind with various biological targets:

- Insulin Receptors : Enhances insulin sensitivity.

- Bacterial Enzymes : Disrupts metabolic pathways in bacteria.

These interactions are crucial for understanding how this compound can be developed into therapeutic agents for diabetes and infections.

Q & A

Q. What are the optimal synthetic routes for 4-(1,3-Thiazolidine-4-carbonyl)thiomorpholine hydrochloride, and how can purity be maximized?

Answer: The synthesis typically involves coupling thiomorpholine with a 1,3-thiazolidine-4-carbonyl precursor under controlled conditions. Key steps include:

- Amide Bond Formation : Use carbodiimide crosslinkers (e.g., EDC or DCC) with NHS to activate the carbonyl group for nucleophilic attack by thiomorpholine .

- Acid Hydrolysis : Hydrochloride salt formation is achieved via reaction with HCl in anhydrous solvents (e.g., dry diethyl ether) .

- Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol gradient) or recrystallization (ethanol/water) improves purity. Monitor by TLC (Rf ≈ 0.3 in 9:1 CH₂Cl₂:MeOH) .

Q. What spectroscopic techniques are recommended for structural characterization?

Answer:

- NMR : Use ¹H/¹³C NMR in DMSO-d₆ to confirm the thiazolidine ring (δ 3.8–4.2 ppm for S-CH₂-N) and thiomorpholine protons (δ 2.6–3.1 ppm for N-CH₂-S). Carbonyl signals appear at ~170 ppm in ¹³C NMR .

- FT-IR : Key peaks include C=O stretch (~1650 cm⁻¹), C-N stretch (~1250 cm⁻¹), and S-C=S (~650 cm⁻¹) .

- Mass Spectrometry : ESI-MS in positive ion mode detects [M+H]⁺ with accurate mass matching theoretical values (e.g., m/z 293.08 for C₉H₁₄ClN₃OS₂⁺) .

Q. How can computational modeling predict reactivity in this compound?

Answer:

- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to analyze electron density distribution. The thiazolidine carbonyl is electrophilic, making it susceptible to nucleophilic attack (e.g., by amines or thiols) .

- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to study conformational stability of the thiomorpholine ring .

- Docking Studies : Model interactions with biological targets (e.g., enzymes with cysteine residues) to rationalize bioactivity .

Q. How should researchers resolve contradictions in stability data under varying pH conditions?

Answer:

- Forced Degradation Studies : Expose the compound to acidic (pH 1–3), neutral (pH 7), and basic (pH 10–12) buffers at 40°C for 24 hours. Monitor degradation via HPLC (C18 column, 1 mL/min, 220 nm).

- Major Degradants : Hydrolysis of the amide bond under acidic conditions; oxidation of the thiazolidine sulfur under basic conditions .

- Kinetic Analysis : Use Arrhenius plots to extrapolate shelf-life. Stability is pH-dependent, with optimal storage at pH 5–6 .

Q. What methodological frameworks support hypothesis-driven research on this compound’s bioactivity?

Answer:

Q. How can researchers validate the compound’s role in modulating oxidative stress pathways?

Answer:

- ROS Detection : Use fluorescent probes (e.g., DCFH-DA) in cell-based assays. Compare ROS levels in treated vs. untreated cells under H₂O₂-induced stress .

- Western Blotting : Measure expression of antioxidant enzymes (e.g., Nrf2, SOD1) in treated cells .

- Redox Potentiometry : Determine the compound’s standard reduction potential (E°) to assess its antioxidant capacity .

Methodological Best Practices

- Literature Review : Prioritize peer-reviewed journals indexed in PubMed or Scopus. Exclude non-academic sources (e.g., vendor catalogs) .

- Data Reproducibility : Report detailed synthetic protocols (solvents, temperatures, molar ratios) and raw spectral data in supplementary materials .

- Ethical Compliance : Adhere to OSHA guidelines for handling hazardous intermediates (e.g., thiomorpholine derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.